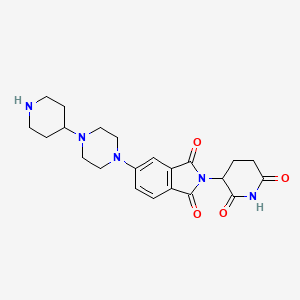
Tianeptinostat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tianeptinostat is a class I histone deacetylase (HDAC) inhibitor with significant potential in various scientific and medical fields. It is known for its ability to inhibit HDAC1, HDAC2, and HDAC3, with IC50 values of 28 nM, 33 nM, and 51 nM, respectively . Additionally, it inhibits HDAC6 with an IC50 of 1.6 nM . This compound has shown promise in preclinical studies for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tianeptinostat involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic methods for HDAC inhibitors often involve the use of amide coupling reactions, reductive amination, and other organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The exact methods and conditions would be optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Tianeptinostat undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as ketones or aldehydes.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its activity or specificity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Tianeptinostat has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDACs in various chemical processes.
Biology: Employed in research to understand the epigenetic regulation of gene expression and its impact on cellular functions.
Medicine: Investigated for its potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions where HDAC inhibition may be beneficial.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery and development.
Mechanism of Action
Tianeptinostat exerts its effects by inhibiting the activity of HDACs, which are enzymes involved in the removal of acetyl groups from histone proteins. This inhibition leads to an increase in histone acetylation, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of this compound include HDAC1, HDAC2, HDAC3, and HDAC6 . By modulating the activity of these enzymes, this compound can influence various cellular pathways and processes, including cell cycle regulation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Vorinostat: Another HDAC inhibitor with a similar mechanism of action but different specificity and potency.
Romidepsin: A cyclic peptide HDAC inhibitor with distinct chemical properties and clinical applications.
Panobinostat: A pan-HDAC inhibitor with broad activity against multiple HDAC isoforms.
Uniqueness
Tianeptinostat is unique in its specific inhibition profile, particularly its potent inhibition of HDAC6. This specificity may confer distinct therapeutic advantages, such as reduced side effects and improved efficacy in certain conditions. Additionally, its chemical structure and pharmacokinetic properties may offer benefits over other HDAC inhibitors in terms of stability, bioavailability, and tissue distribution.
Properties
Molecular Formula |
C21H26ClN3O4S |
|---|---|
Molecular Weight |
452.0 g/mol |
IUPAC Name |
7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-N-hydroxyheptanamide |
InChI |
InChI=1S/C21H26ClN3O4S/c1-25-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(26)24-27)17-12-11-15(22)14-19(17)30(25,28)29/h5-6,8-9,11-12,14,21,23,27H,2-4,7,10,13H2,1H3,(H,24,26) |
InChI Key |
RQXKGXKJNPGJGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-amino-3-methyl-N-{4-[3-(1H-1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B11934805.png)

![1-[[(2R,3R,4R)-4-fluoro-3-methyl-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11934816.png)
![2-Pyridinecarbonitrile, 3-[(3R)-3-methyl-4-(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-1-piperazinyl]-](/img/structure/B11934819.png)



![(4S,8R,9R,22S,25S,55R,56S)-7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-(3,4,5-trihydroxyoxan-2-yl)oxy-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.211,14.222,25.134,38.01,46.04,9.027,32.037,42.045,53]octapentacont-44-ene-2,16,20-trione](/img/structure/B11934845.png)
![[(4aS)-4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B11934858.png)

![(3S,3aS,6S,6aS)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B11934883.png)
![Cyclopropylmethyl 4-hydroxy-2-(morpholin-4-ylamino)-5-(pyrrolo[2,3-b]pyridin-3-ylidenemethyl)furan-3-carboxylate](/img/structure/B11934884.png)
![3-phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]prop-2-enamide](/img/structure/B11934897.png)
